molecular formula C8H16N4O B13574046 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol

Cat. No.: B13574046
M. Wt: 184.24 g/mol
InChI Key: XKJOXMMFYVVCCV-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-ol is a nonproteinogenic amino acid derivative featuring a 1,2,4-triazole heterocycle attached to a branched pentanol backbone. The compound’s structure combines a polar hydroxyl group, a primary amine, and a 1,2,4-triazole moiety, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H16N4O/c1-8(9,5-13)3-2-4-12-7-10-6-11-12/h6-7,13H,2-5,9H2,1H3

InChI Key

XKJOXMMFYVVCCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=NC=N1)(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentan-1-ol with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects. The amino group may also play a role in the compound’s activity by participating in biochemical reactions .

Comparison with Similar Compounds

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)pentan-2-amine

  • Structure : Features a pentan-2-amine backbone with a 1-ethyl-substituted triazole at position 3.
  • Molecular Formula : C₉H₁₈N₄ (Molar Mass: 182.27 g/mol) .
  • Key Differences: Lacks the hydroxyl group present in the target compound, reducing polarity.
  • Applications: Not explicitly reported, but similar triazole-amines are intermediates in agrochemical synthesis.

Methyl 2-Amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate

  • Structure : Ester derivative of the target compound, with a methoxy group replacing the hydroxyl.
  • Molecular Formula : C₉H₁₆N₄O₂ (Molar Mass: 212.25 g/mol) .
  • Key Differences: The ester group increases hydrophobicity, making it more suitable as a synthetic intermediate.

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

  • Structure : Incorporates a thiazole ring fused with a triazole and a tert-butyl group.
  • Molecular Formula : C₉H₁₂N₆S (Molar Mass: 236.30 g/mol) .
  • Key Differences: The thiazole ring introduces aromaticity and rigidity, which may enhance binding to biological targets.
  • Applications : Investigated for anticancer activity due to dual heterocyclic pharmacophores.

Pharmacologically Active Triazole Derivatives

Posaconazole

  • Structure : Complex triazole antifungal with a difluorophenyl group and tetrahydrofuran backbone.
  • Molecular Formula : C₃₇H₄₂F₂N₈O₄ (Molar Mass: 700.78 g/mol) .
  • Key Differences : The target compound lacks the extended aromatic and piperazine moieties critical for posaconazole’s antifungal activity. However, both share the 1,2,4-triazole group, which is essential for binding to fungal cytochrome P450 enzymes.

Comparative Analysis of Key Properties

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Potential Applications
Target Compound C₈H₁₆N₄O ~184.24* -OH, -NH₂, 1,2,4-triazole Agrochemical metabolites
2-(1-Ethyl-1H-triazol-5-yl)pentan-2-amine C₉H₁₈N₄ 182.27 -NH₂, 1-ethyl-triazole Synthetic intermediates
Methyl 2-Amino-2-methyl-5-triazol-pentanoate C₉H₁₆N₄O₂ 212.25 -COOCH₃, -NH₂, triazole Lab-scale synthesis
4-tert-Butyl-5-triazol-thiazol-2-amine C₉H₁₂N₆S 236.30 Thiazole, tert-butyl, triazole Anticancer research
Posaconazole C₃₇H₄₂F₂N₈O₄ 700.78 Difluorophenyl, piperazine, triazole Antifungal therapy

*Calculated based on structure.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods analogous to β-(1,2,4-triazol-1-yl)-alanine derivatives, involving Michael addition of 1H-1,2,4-triazole to N-protected dehydroalanine esters .
  • Bioactivity Trends : Triazole-containing compounds exhibit diverse activities depending on substituents. For example:
    • Hydroxyl groups (as in the target compound) enhance solubility but may reduce cell permeability.
    • Thiazole-triazole hybrids show promise in anticancer research due to dual heterocyclic interactions .
    • Lipophilic groups (e.g., ethyl or tert-butyl) improve pharmacokinetic profiles but may increase toxicity.

Biological Activity

2-Amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-ol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Structure:

  • Molecular Formula: C₇H₁₄N₄O
  • Molecular Weight: 170.21 g/mol
  • CAS Number: 1249518-12-4

Biological Activity

The biological activity of 2-Amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-ol has been evaluated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to 2-Amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-ol have shown effectiveness against a range of bacterial strains.

CompoundMIC (µg/mL)Target Organism
Triazole Derivative A0.21Pseudomonas aeruginosa
Triazole Derivative B0.35Escherichia coli

These findings suggest that the triazole moiety plays a crucial role in enhancing the antimicrobial efficacy of related compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Studies indicate that 2-Amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-ol may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell survival and proliferation. For example, certain triazole derivatives have been shown to inhibit the phosphorylation of proteins involved in the PI3K/Akt pathway, leading to decreased cell viability in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.46Induction of apoptosis
K562 (Leukemia)3.19Inhibition of Stat5 signaling

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds:

  • Study on Apoptosis Induction : A study demonstrated that treatment with a triazole derivative led to significant apoptosis in K562 cells through downregulation of Bcl-xL and Mcl-1 proteins .
  • In Vivo Efficacy : In vivo studies using xenograft models have shown that certain triazole derivatives can significantly inhibit tumor growth without causing observable toxicity in mice .
  • Synergistic Effects : Research has also indicated that combining triazole derivatives with other chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines .

Q & A

Basic: What are the recommended methods for structural characterization of 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-ol?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, SHELXL is widely employed for small-molecule refinement due to its robustness in handling high-resolution data .
  • Graphical Representation : ORTEP-3 (for Windows) provides a user-friendly interface to visualize thermal ellipsoids and molecular geometry, aiding in validating bond lengths and angles .
  • Complementary Techniques : Pair crystallography with NMR (for stereochemistry) and FTIR (for functional group verification).

Basic: How can researchers synthesize this compound while ensuring regioselective incorporation of the 1H-1,2,4-triazol-1-yl group?

Methodological Answer:

  • Triazole Functionalization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring, ensuring regioselectivity via optimized solvent systems (e.g., DMF/water) and temperature control (60–80°C).
  • Amine Protection : Protect the amino group with tert-butoxycarbonyl (Boc) during synthesis to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) yields the final product.
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can molecular docking studies be designed to evaluate the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking. Prepare the compound’s 3D structure using Avogadro or Gaussian (optimized at B3LYP/6-31G* level).
  • Target Selection : Retrieve cytochrome P450 (e.g., CYP51A1) crystal structures from the PDB. Align with reference inhibitors (e.g., fluconazole) for comparative analysis .
  • Key Metrics : Analyze binding energy (ΔG), hydrogen-bond interactions with heme iron, and hydrophobic contacts with active-site residues (e.g., Phe228, Tyr132).

Advanced: What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Cell Line Selection : Test across diverse lineages (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) to assess tissue-specific activity. Use reference compounds (e.g., etoposide) for normalization .
  • Dose-Response Curves : Perform MTT assays at varying concentrations (1–100 µM) with triplicate replicates. Calculate IC50 values using GraphPad Prism (nonlinear regression).
  • Mechanistic Follow-Up : Combine cytotoxicity data with apoptosis assays (Annexin V/PI staining) and ROS generation measurements to clarify mode of action .

Advanced: How can degradation products of this compound be identified under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2). Monitor degradation via UPLC-MS (Waters ACQUITY, BEH C18 column).
  • Impurity Profiling : Compare retention times and mass spectra with known triazole-related degradation products (e.g., deaminated or oxidized derivatives) .
  • Structural Confirmation : Isolate major degradants using preparative HPLC and characterize via high-resolution MS and 2D NMR.

Basic: What analytical techniques are suitable for quantifying this compound in mixed reaction systems?

Methodological Answer:

  • HPLC-DAD : Use a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) with a flow rate of 1.0 mL/min. Detect at 254 nm (triazole UV absorption).
  • Calibration Standards : Prepare a linear range of 0.1–50 µg/mL (R² > 0.995). Include internal standards (e.g., 4-fluorophenyl analogs) to correct for matrix effects .

Advanced: How does the compound’s stereochemistry influence its biological activity, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IG-3 column (3 µm, 4.6 × 250 mm) with hexane/isopropanol (80:20) to resolve enantiomers. Validate purity (>98%) via peak integration .
  • Biological Correlation : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., CYP450 isoforms). Stereospecific activity is often linked to hydrogen-bonding geometry with chiral active sites .

Advanced: What computational models predict the compound’s solubility and permeability in drug formulation studies?

Methodological Answer:

  • QSAR Models : Use ALOGPS or MarvinSketch to estimate logP (target: 1.5–3.5 for optimal permeability). Adjust via co-solvents (e.g., PEG 400) if solubility < 50 µg/mL.
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS. Track free-energy profiles for passive diffusion .

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